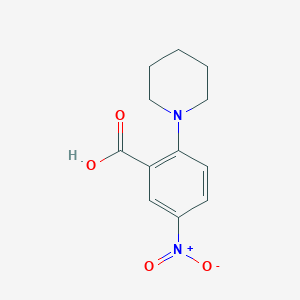
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Übersicht
Beschreibung
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (5-MPCA) is an organic compound that is widely used in scientific research. It is a member of the thiophene family and is a derivative of p-methoxyphenylthiophene-2-carbaldehyde (PMPCA). 5-MPCA is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers materials, such as polythiophenes. 5-MPCA has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Organic Metal-Free Dye Sensitized Solar Cells (DSSC)
This compound is used in the synthesis of functional thiophenes for organic metal-free dye sensitized solar cells (DSSC). The DSSC devices sensitized by the selected dyes revealed promising solar cell performances .
Molecular Electronics
Functional thiophenes, including 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, are accessible efficiently via a divergent and diversity-oriented synthetic strategy. These thiophenes have potential applications in molecular electronics .
Pharmaceutical Active Agents
The compound can be used to synthesize diversely functionalized thiophenes with potential applications as pharmaceutical active agents .
Organic Photovoltaics (OPV)
Thiophenes are one of the most important heterocyclic building blocks in functional molecules due to their outstanding intrinsic electronic characteristics, such as favorable charge transport or tunable redox potentials. They are used in organic photovoltaics (OPV) .
Organic Field-Effect Transistors (OFET)
Thiophenes are also used in organic field-effect transistors (OFET). They are found amongst many other applications in materials science .
Organic Light Emitting Diodes (OLED)
Thiophenes and in particular oligothiophenes are used in organic light emitting diodes (OLED) .
Brain Vasculature Imaging
Derived from 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, aggregation induced emission (AIE) two-photon fluorescent probe AIETP demonstrated efficient brain vasculature imaging with high brightness and improved photostability .
Synthesis of Functional Molecules
The aldehyde functional group of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is ideal to form double bond π-bridges with amines via condensation reaction .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383955 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-67-1 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)








